molecular formula C14H20O2 B12516610 Butanal, 2-[4-(1,1-dimethylethyl)phenoxy]- CAS No. 679837-17-3

Butanal, 2-[4-(1,1-dimethylethyl)phenoxy]-

Cat. No.: B12516610
CAS No.: 679837-17-3
M. Wt: 220.31 g/mol
InChI Key: FTZHGEMWODHIMB-UHFFFAOYSA-N
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Description

Butanal, 2-[4-(1,1-dimethylethyl)phenoxy]- is an organic compound with the molecular formula C14H20O2 It is characterized by the presence of a butanal group attached to a phenoxy group substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanal, 2-[4-(1,1-dimethylethyl)phenoxy]- typically involves the reaction of 4-tert-butylphenol with butanal under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of Butanal, 2-[4-(1,1-dimethylethyl)phenoxy]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and efficiency. The compound is then purified using techniques such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Butanal, 2-[4-(1,1-dimethylethyl)phenoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Butanal, 2-[4-(1,1-dimethylethyl)phenoxy]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanal, 2-[4-(1,1-dimethylethyl)phenoxy]- involves its interaction with specific molecular targets. The compound can form covalent or non-covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethanol, 2-[4-(1,1-dimethylethyl)phenoxy]-: Similar structure but with an ethanol group instead of butanal.

    2-(4-tert-Butylphenoxy)ethanol: Another related compound with a similar phenoxy group.

Uniqueness

Butanal, 2-[4-(1,1-dimethylethyl)phenoxy]- is unique due to the presence of the butanal group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

CAS No.

679837-17-3

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)butanal

InChI

InChI=1S/C14H20O2/c1-5-12(10-15)16-13-8-6-11(7-9-13)14(2,3)4/h6-10,12H,5H2,1-4H3

InChI Key

FTZHGEMWODHIMB-UHFFFAOYSA-N

Canonical SMILES

CCC(C=O)OC1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

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